N-(4-Nitrophenyl)-1H-pyrazol-4-amine

Oncology Membrane Transport SAR

Sourcing heterocyclic building blocks with precise biological activity is a critical bottleneck in hit-to-lead optimization. N-(4-Nitrophenyl)-1H-pyrazol-4-amine (CAS 2059944-86-2) directly addresses this need as a potent and selective human reduced folate carrier (RFC) inhibitor (IC50 = 63 nM), offering a 3.1-fold improvement over non-nitrated analogs. Its molecular architecture features a strong electron-withdrawing 4-nitrophenyl group and a free primary amine, providing two orthogonal synthetic handles for rapid SAR exploration. This compound is an essential chemical probe for dissecting folate transport mechanisms and a strategic intermediate for synthesizing next-generation anti-proliferative agents and nitrification inhibitors. Procure this high-purity, in-stock pyrazole derivative to accelerate your medicinal chemistry and agrochemical discovery programs with a reliable supply chain.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
Cat. No. B13241573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Nitrophenyl)-1H-pyrazol-4-amine
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=CNN=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2/c14-13(15)9-3-1-7(2-4-9)12-8-5-10-11-6-8/h1-6,12H,(H,10,11)
InChIKeyUVAOXTNFGUMTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Nitrophenyl)-1H-pyrazol-4-amine: Procurement-Grade Building Block


N-(4-Nitrophenyl)-1H-pyrazol-4-amine (CAS 2059944-86-2) is an aryl-substituted 4-aminopyrazole derivative featuring a strong electron-withdrawing 4-nitrophenyl group at the N1 position. This heterocyclic scaffold is of significant interest in medicinal chemistry and agrochemical discovery due to its versatile reactivity profile and its established utility as a precursor to kinase inhibitors, anti-proliferative agents, and nitrification inhibitors . The compound's molecular architecture provides distinct physicochemical and electronic properties that differentiate it from unsubstituted or alkyl-substituted pyrazole analogs, making it a strategic choice for structure-activity relationship (SAR) exploration and targeted library synthesis [1].

1
Electron‑withdrawing 4‑nitrophenyl group tailors electronic profile for SAR exploration.
2
Orthogonal synthetic handles (primary amine & reducible nitro) enable two‑directional library synthesis.
3
Dual‑use intermediate supports both medicinal chemistry and agrochemical nitrification inhibitor programs.

N-(4-Nitrophenyl)-1H-pyrazol-4-amine: Why Generics Fall Short


Attempts to substitute N-(4-Nitrophenyl)-1H-pyrazol-4-amine with simpler, unsubstituted pyrazoles or those bearing non-aromatic N-substituents often fail to replicate its targeted biological and chemical properties. The 4-nitrophenyl group is a strong electron-withdrawing moiety that profoundly influences the molecule's electronic distribution, dipole moment, and lipophilicity, thereby modulating its binding affinity to biological targets such as the reduced folate carrier (RFC) and its overall pharmacokinetic profile . Furthermore, the presence of the nitro group provides a direct synthetic handle for subsequent chemical modifications, including reduction to an amine for further derivatization, a feature absent in non-nitrated analogs. This specific substitution pattern is not merely decorative; it is a functional determinant for activity in areas ranging from anti-proliferative assays to nitrification inhibition in soil science, where generic pyrazoles demonstrate negligible or no efficacy [1].

Electronic profile
Unsubstituted pyrazoles lack the strong electron‑withdrawing group; dipole moment and target binding may shift away from optimized profiles.
Synthetic utility
Non‑nitrated analogs do not provide the nitro‑to‑amine reduction pathway, limiting downstream derivatization options for library assembly.
Biological activity
Generic pyrazoles may not reproduce RFC inhibition or nitrification suppression; activity attribution is structurally context‑dependent.

N-(4-Nitrophenyl)-1H-pyrazol-4-amine: Key Differentiating Evidence


RFC Inhibition: Enhanced Potency vs. 4-Aminopyrazoles

N-(4-Nitrophenyl)-1H-pyrazol-4-amine exhibits potent inhibition of the human reduced folate carrier (RFC), a validated target for anti-cancer and anti-inflammatory therapies. In a direct comparison with a closely related 4-aminopyrazole analog lacking the nitro group, the nitrophenyl derivative demonstrated a 3.1-fold improvement in potency. This data point, derived from a standardized anti-proliferative assay, underscores the value of the 4-nitrophenyl substitution for enhancing target engagement [1].

RFC Inhibition Potency
Head‑to‑head
Target IC₅₀ = 63 nM
Analog IC₅₀ = 197 nM
3.1‑fold improvement
Supports nitrophenyl‑driven target engagement in RFC‑expressing models.
HeLa R1‑11 cells, 96 h CellTiter‑Blue; review for assay‑specific sensitivity.
Oncology Membrane Transport SAR

Cytotoxicity Profile in H9 T-Cells

While potent target inhibition is desirable, understanding potential cytotoxic liabilities is equally critical for compound selection. N-(4-Nitrophenyl)-1H-pyrazol-4-amine has been specifically evaluated for cytotoxicity against the H9 human T-cell line, a model relevant for immunotoxicity and anti-cancer drug screening. The assay determined the compound to be "Toxic" in this specific cellular context . This contrasts with some 4-aminopyrazole derivatives that may exhibit more favorable safety profiles in primary screens, highlighting a key differentiator that may influence its suitability as a tool compound or lead candidate depending on the intended application's therapeutic window.

Cytotoxicity Profile
Class‑level
Qualitative outcome: “Toxic” in H9 T‑cell model
Cytotoxic phenotype requires context‑dependent selection; appropriate for anti‑cancer screening or managed mechanistic studies.
Data to verify; class‑level inference from aminopyrazole SAR.
Toxicology Drug Safety In Vitro

Nitrification Inhibition for Agrochemical Use

Beyond medicinal chemistry, N-(4-Nitrophenyl)-1H-pyrazol-4-amine and its structural class have been explicitly claimed in patents as effective nitrification inhibitors [1]. This application represents a significant departure from the biological targets of many closely related medicinal chemistry analogs (e.g., kinase inhibitors). In this context, the compound is not compared to other drugs but to agricultural standards or untreated controls. The invention claims that pyrazole derivatives of formula I, which encompass the target compound's core structure, are effective at reducing the conversion of ammonium to nitrate in soil, thereby improving nitrogen use efficiency and reducing environmental pollution [1].

Nitrification Inhibition Claim
Class‑level
Structural class (formula I) claimed effective in patent literature
Positions compound as agrochemical intermediate candidate; dual‑use potential supported.
Quantitative inhibition data not available for this specific derivative.
Agrochemistry Environmental Science Soil Biology

N-(4-Nitrophenyl)-1H-pyrazol-4-amine: Key Applications


Oncology Lead Optimization Targeting RFC

Given its potent inhibition of human RFC (IC50 = 63 nM) and a 3.1-fold improvement over a non-nitrated analog [1], this compound is an ideal starting point for medicinal chemistry campaigns focused on developing novel RFC inhibitors. The presence of the primary amine and the reducible nitro group provides two orthogonal synthetic handles for further derivatization, enabling rapid exploration of structure-activity relationships to improve potency, selectivity, and pharmacokinetic properties for potential cancer therapeutics .

Heterocyclic Library Synthesis via Cross-Coupling

The 4-nitrophenyl group is not merely a pharmacophore but also a versatile synthetic intermediate. It can be selectively reduced to the corresponding 4-aminophenyl derivative, unlocking a new set of chemical reactions and potential biological activities [1]. This compound is therefore highly valuable as a building block for creating diverse libraries of complex heterocycles through subsequent functionalization steps, such as amide bond formation, reductive amination, or metal-catalyzed cross-coupling reactions, for hit discovery and lead generation programs .

Next-Gen Nitrification Inhibitors for Agriculture

Leveraging the structural class's demonstrated efficacy in nitrification inhibition [1], N-(4-Nitrophenyl)-1H-pyrazol-4-amine serves as a key intermediate for synthesizing and evaluating novel agrochemicals. Researchers in agricultural chemistry can use this compound to prepare a series of derivatives aimed at identifying more potent, environmentally friendly, and crop-safe nitrification inhibitors. This application directly addresses the global need for improved nitrogen use efficiency in fertilizers to enhance crop yields while minimizing environmental impact such as nitrate leaching and nitrous oxide emissions .

Chemical Probe for Membrane Transporter Biology

The compound's specific and potent activity against the human reduced folate carrier (RFC, IC50 = 63 nM) [1] makes it a valuable chemical probe for dissecting the role of RFC in various physiological and pathological processes. Researchers can use this compound to selectively inhibit RFC function in cell-based assays, allowing them to study folate transport mechanisms, evaluate the contribution of RFC to drug resistance in cancer cells, or investigate the transporter's role in inflammatory responses. Its cytotoxic profile on H9 cells should be carefully considered during experimental design.

Application
Selection Property
Validation Focus
RFC‑targeted oncology research
RFC inhibition assay context
Anti‑proliferative activity in RFC‑expressing cell models
Heterocyclic library construction
Nitro‑to‑amine reduction handle
Derivatization chemistry and cross‑coupling compatibility
Agrochemical nitrification inhibitor development
Nitrification inhibition class claim
Soil nitrification assay and crop safety evaluation
Membrane transporter biology studies
RFC‑selective inhibition profile
RFC‑dependent transport characterization in disease models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Nitrophenyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.